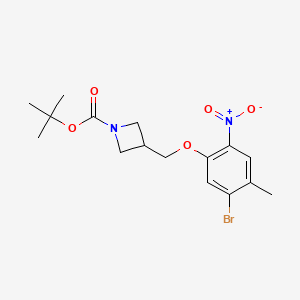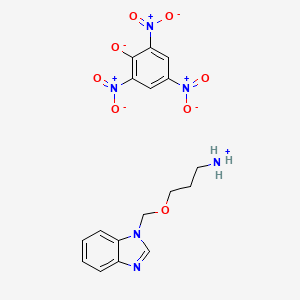
Benzimidazole, 1-((3-aminopropoxy)methyl)-, picrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole, 1-((3-aminopropoxy)methyl)-, picrate is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The picrate form of this compound indicates that it is combined with picric acid, which is often used to form salts with organic bases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For the specific compound benzimidazole, 1-((3-aminopropoxy)methyl)-, picrate, the synthesis would involve the following steps:
Formation of Benzimidazole Core: Condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of 3-Aminopropoxy Group: This can be achieved by reacting the benzimidazole core with a suitable alkylating agent, such as 3-chloropropylamine, under basic conditions.
Formation of Picrate Salt: The final step involves reacting the synthesized benzimidazole derivative with picric acid to form the picrate salt.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzimidazole, 1-((3-aminopropoxy)methyl)-, picrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Benzimidazole, 1-((3-aminopropoxy)methyl)-, picrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.
Industry: Used as a corrosion inhibitor and in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of benzimidazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, benzimidazole derivatives can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact mechanism of action for benzimidazole, 1-((3-aminopropoxy)methyl)-, picrate would depend on its specific biological target and the pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.
Uniqueness
Benzimidazole, 1-((3-aminopropoxy)methyl)-, picrate is unique due to the presence of the 3-aminopropoxy group and the picrate salt form. These modifications can significantly alter its chemical and biological properties compared to other benzimidazole derivatives.
Properties
CAS No. |
34703-79-2 |
|---|---|
Molecular Formula |
C17H18N6O8 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
3-(benzimidazol-1-ylmethoxy)propylazanium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C11H15N3O.C6H3N3O7/c12-6-3-7-15-9-14-8-13-10-4-1-2-5-11(10)14;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2,4-5,8H,3,6-7,9,12H2;1-2,10H |
InChI Key |
BFQKOQXHWCXBLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2COCCC[NH3+].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester](/img/structure/B13728216.png)

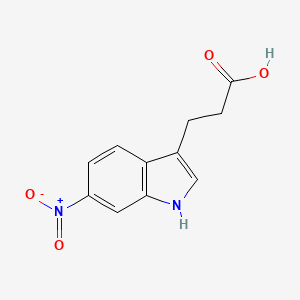
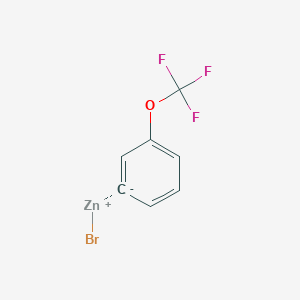
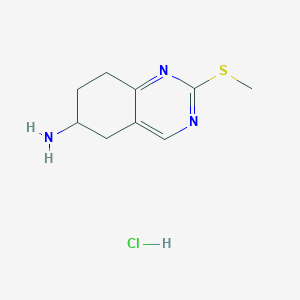

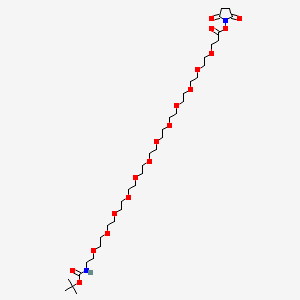
![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13728253.png)
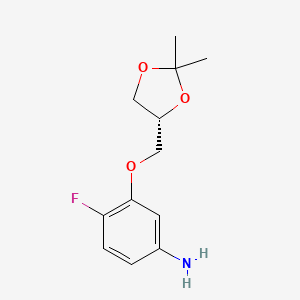
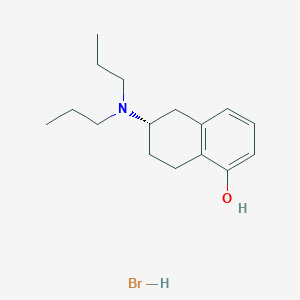
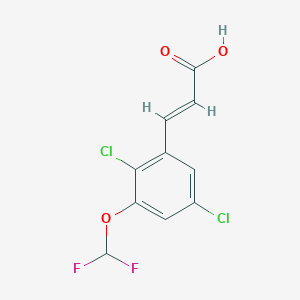
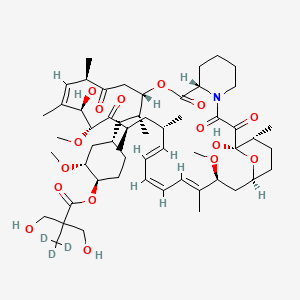
![1-hydroxy-2,6-dimethoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one](/img/structure/B13728291.png)
